4-(Pyridazin-3-yloxy)aniline

Description

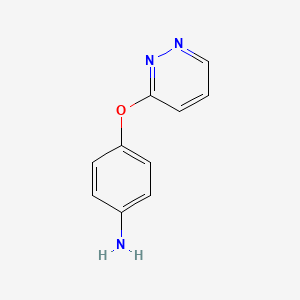

4-(Pyridazin-3-yloxy)aniline (CAS: 1250501-36-0) is an aromatic amine derivative featuring a pyridazine ring linked via an oxygen atom to the para position of an aniline group. The compound is sensitive to moisture and typically stored at 2–8°C .

Pyridazine, a six-membered aromatic ring with two adjacent nitrogen atoms, distinguishes this compound from simpler heterocyclic analogs. This structure imparts unique electronic properties, influencing solubility, reactivity, and intermolecular interactions.

Properties

IUPAC Name |

4-pyridazin-3-yloxyaniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9N3O/c11-8-3-5-9(6-4-8)14-10-2-1-7-12-13-10/h1-7H,11H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BVBDCABSXKPGDN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=NN=C1)OC2=CC=C(C=C2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

187.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

4-(Pyridazin-3-yloxy)aniline can be synthesized through the reaction between aniline and pyridazine-3-carbonitrile. The reaction typically involves the use of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction. The reaction is carried out in a suitable solvent, such as dimethylformamide or dimethyl sulfoxide, at elevated temperatures ranging from 80°C to 120°C.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of catalysts, such as palladium or copper, can enhance the reaction rate and yield. The final product is purified through recrystallization or chromatography techniques to achieve the desired purity.

Chemical Reactions Analysis

Types of Reactions

4-(Pyridazin-3-yloxy)aniline undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents such as potassium permanganate or hydrogen peroxide to form corresponding oxides.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to produce reduced derivatives.

Substitution: Nucleophilic substitution reactions can occur at the aniline or pyridazine moiety, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or neutral conditions.

Reduction: Sodium borohydride in methanol or ethanol.

Substitution: Alkyl halides or acyl chlorides in the presence of a base such as sodium hydroxide.

Major Products Formed

Oxidation: Formation of pyridazin-3-yloxybenzoquinone derivatives.

Reduction: Formation of pyridazin-3-yloxyaniline derivatives with reduced functional groups.

Substitution: Formation of various substituted aniline or pyridazine derivatives.

Scientific Research Applications

4-(Pyridazin-3-yloxy)aniline has a wide range of scientific research applications, including:

Chemistry: Used as a building block for the synthesis of more complex organic molecules and heterocycles.

Biology: Investigated for its potential as a bioactive compound with antimicrobial, anticancer, and anti-inflammatory properties.

Medicine: Explored for its potential therapeutic applications in drug discovery and development.

Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 4-(Pyridazin-3-yloxy)aniline involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit specific enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects . The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

3-Chloro-4-(pyridazin-3-yloxy)aniline

- Structure : Incorporates a chlorine substituent at the 3-position of the aniline ring.

- Properties: Molecular formula: C₁₀H₈ClN₃O (MW: 221.65 g/mol). LogD (pH 5.5): Not explicitly reported, but the chloro group likely increases lipophilicity compared to the parent compound .

4-(Pyridin-3-yloxy)aniline

- Structure : Replaces pyridazine with a pyridine ring (one nitrogen atom).

- Properties :

- Applications : The pyridine ring offers less electronegativity, which may reduce metabolic stability but increase bioavailability in certain environments.

4-(Pyrrolidin-3-yloxy)aniline

3-Fluoro-4-{1H-pyrazolo[3,4-b]pyridin-4-yloxy}aniline

- Structure : Features a pyrazolo-pyridine hybrid ring and a fluorine substituent.

- Properties :

- Applications : Fluorination often improves metabolic stability and target affinity, making this derivative valuable in drug discovery.

3-Chloro-4-[4-(4-fluorophenyl)piperazin-1-yl]aniline

- Structure : Includes a piperazine ring and fluorophenyl group.

- Properties: Molecular formula: C₁₆H₁₇ClFN₃ (MW: 305.78 g/mol).

Comparative Data Table

Biological Activity

4-(Pyridazin-3-yloxy)aniline is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological properties, mechanisms of action, and potential therapeutic applications, supported by data tables and research findings.

Chemical Structure and Properties

The molecular formula of this compound is C10H10N2O, with a molecular weight of 178.20 g/mol. The compound features a pyridazine ring linked to an aniline moiety via an ether bond, which influences its biological interactions.

Biological Activity Overview

Research indicates that this compound exhibits several biological activities, including:

- Antimicrobial Properties

- Anticancer Activity

- Enzyme Inhibition

Antimicrobial Activity

This compound has demonstrated antimicrobial properties against various bacterial strains. In vitro studies have shown effectiveness against pathogens such as:

| Bacterial Strain | Zone of Inhibition (mm) | Reference |

|---|---|---|

| Staphylococcus aureus | 16 | |

| Escherichia coli | 18 | |

| Pseudomonas aeruginosa | 22 |

These results suggest that the compound may serve as a potential candidate for developing new antimicrobial agents.

Anticancer Activity

The anticancer potential of this compound has been evaluated using various cancer cell lines. Notably, studies have reported the following findings:

| Cell Line | IC50 Value (µM) | Mechanism of Action |

|---|---|---|

| HepG2 | 30 | Induction of apoptosis |

| HCT116 | 35 | Cell cycle arrest |

These findings indicate that the compound can effectively inhibit cancer cell proliferation through mechanisms such as apoptosis induction and cell cycle modulation .

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets. It is believed to inhibit certain enzymes or receptors involved in critical biochemical pathways. For example, its structure allows it to interact with kinases and other regulatory proteins linked to cancer progression and microbial resistance .

Structure-Activity Relationship (SAR)

Understanding the Structure-Activity Relationship (SAR) is crucial for optimizing the efficacy of this compound. Modifications in the substituents on the pyridazine or aniline rings can significantly alter both antimicrobial and anticancer activities. Research indicates that increasing the electron-donating capacity of substituents enhances potency against specific targets while also influencing pharmacokinetic properties .

Case Studies and Research Findings

Several studies have highlighted the potential applications of this compound in drug development:

- Antimicrobial Research : A study demonstrated its effectiveness against multi-drug resistant bacterial strains, suggesting its utility in combating antibiotic resistance.

- Cancer Treatment : Research involving various cancer cell lines has shown that derivatives of this compound can lead to improved therapeutic outcomes when combined with existing chemotherapeutics.

- Enzyme Inhibition : Investigations into its role as an inhibitor of specific kinases have opened avenues for targeting signaling pathways involved in tumor growth and metastasis.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.